molecular formula C6H14ClNO B2694113 (3-Methylpyrrolidin-3-yl)methanol hydrochloride CAS No. 1354792-84-9

(3-Methylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B2694113
CAS No.: 1354792-84-9
M. Wt: 151.63
InChI Key: GMJKCWLIAXOIEZ-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO . It is a hydrochloride salt derived from (3-methylpyrrolidin-3-yl)methanol, a compound that features a pyrrolidine ring with a methyl group and a hydroxymethyl group attached to the same carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.

  • Methylation: The pyrrolidine ring is then methylated to introduce the methyl group at the 3-position.

  • Hydroxylation: The hydroxymethyl group is introduced through hydroxylation reactions.

  • Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(3-Methylpyrrolidin-3-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a methylene group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alkanes, alcohols.

  • Substitution: Halogenated compounds, amides.

Scientific Research Applications

(3-Methylpyrrolidin-3-yl)methanol hydrochloride: has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-methylpyrrolidin-3-yl)methanol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.

Comparison with Similar Compounds

(3-Methylpyrrolidin-3-yl)methanol hydrochloride: can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.

  • Alcohol derivatives: Compounds with similar hydroxymethyl groups but different ring structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKCWLIAXOIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354792-84-9
Record name (3-methylpyrrolidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (0.31 g, 1.44 mmol, see WO 2009132986) was dissolved in HCl in methanol (1.25M, 3.5 mL, 4.32 mmol). The reaction mixture was stirred at RT overnight and then the mixture was evaporated. Ethanol was added and the mixture was again evaporated to afford 243 mg. The crude product was used in the next step without further purification.
Quantity
0.31 g
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3.5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

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